(rac)-TBAJ-5307: A Technical Guide to its Mechanism of Action as a Potent Anti-Nontuberculous Mycobacteria Agent
(rac)-TBAJ-5307: A Technical Guide to its Mechanism of Action as a Potent Anti-Nontuberculous Mycobacteria Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-TBAJ-5307 has emerged as a promising diarylquinoline with potent activity against a broad spectrum of nontuberculous mycobacteria (NTM). This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows. (rac)-TBAJ-5307 exerts its bactericidal effects through the specific inhibition of the F1FO-ATP synthase, a critical enzyme in mycobacterial energy metabolism. By targeting the F O domain, it obstructs proton translocation and rotation, leading to a rapid depletion of intracellular ATP and subsequent cell death. This document consolidates the current understanding of (rac)-TBAJ-5307, offering a valuable resource for researchers engaged in the development of novel anti-mycobacterial therapeutics.
Core Mechanism of Action: Inhibition of F1FO-ATP Synthase
The primary molecular target of (rac)-TBAJ-5307 is the F1FO-ATP synthase, an essential enzyme for mycobacterial viability and growth.[1][2][3][4][5] This multi-subunit complex is responsible for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation.
TBAJ-5307 specifically targets the membrane-embedded FO domain of the ATP synthase.[1][3][4][5] By binding to this domain, it effectively halts the rotation of the c-ring, a key component of the enzyme's motor. This rotational inhibition prevents the translocation of protons across the mycobacterial inner membrane, a process that drives ATP synthesis.[1][4][5] The direct consequence of this inhibition is a rapid and significant depletion of intracellular ATP levels, ultimately leading to mycobacterial cell death.[1][4][5] Molecular dynamics simulations have suggested that TBAJ-5307 binds to the "lagging site" of the FO domain.[4]
The levorotatory enantiomer, (-)-TBAJ-5307, is the more active form of the compound.[4]
Quantitative Data
The potency of TBAJ-5307 has been quantified through various in vitro assays, demonstrating its efficacy against a range of NTM species and its superiority over related compounds such as bedaquiline (B32110) (BDQ) and TBAJ-876.
Table 1: Minimum Inhibitory Concentration (MIC50) of TBAJ-5307 against Nontuberculous Mycobacteria
| Mycobacterial Species | Strain | MIC50 (nM) |
| Mycobacterium abscessus subsp. abscessus | Smooth Variant | 4.5 ± 0.9[4] |
| Mycobacterium abscessus subsp. abscessus | Rough Variant | 6.0 ± 1.2[4] |
| Mycobacterium bolletii | 2.7 ± 0.9[4] | |
| Mycobacterium massiliense | 5.2 ± 1.5[4] | |
| Mycobacterium massiliense | Clinical Isolate 1 | 36.1 ± 4.2[4] |
| Mycobacterium massiliense | Clinical Isolate 2 | 21.4 ± 1.8[4] |
| Mycobacterium avium | 1.8 ± 0.2[4] |
Table 2: ATP Synthesis Inhibition by TBAJ-5307 and Comparator Compounds
| Compound | M. abscessus (Smooth) IC50 (nM) | M. abscessus (Rough) IC50 (nM) |
| TBAJ-5307 | 7 ± 0.3 [4] | 15 ± 1.4 [4] |
| Bedaquiline (BDQ) | 60 ± 12.5[4] | 148 ± 9.6[4] |
| TBAJ-876 | 106 ± 20[4] | 193 ± 35[4] |
Table 3: Synergistic Activity of TBAJ-5307 with Other Antimicrobials against M. abscessus
The interaction of TBAJ-5307 with other antibiotics was evaluated using a checkerboard titration assay, with the Fractional Inhibitory Concentration Index (FICI) used to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).[6][7]
| Combination | Interaction |
| TBAJ-5307 + Clofazimine (CFZ) | Additive[4] |
| TBAJ-5307 + Amikacin | Additive[4] |
| TBAJ-5307 + Rifabutin (RFB) | Additive[4] |
| TBAJ-5307 + Tebipenem (TBP) & Avibactam (AVI) | Potentiation[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods for mycobacteria.[1][2][8][9]
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Preparation of Bacterial Inoculum:
-
Culture mycobacterial strains in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the standardized suspension to the final inoculum concentration of approximately 5 x 10^5 CFU/mL in fresh Middlebrook 7H9 broth.
-
-
Drug Dilution Series:
-
Prepare a stock solution of TBAJ-5307 in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the TBAJ-5307 stock solution in Middlebrook 7H9 broth to achieve the desired concentration range.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Seal the plate and incubate at 37°C for 3-5 days for rapidly growing mycobacteria or 7-14 days for slow-growing species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of TBAJ-5307 that results in no visible growth (turbidity) of the bacteria.
-
Intracellular ATP Measurement Assay
This protocol utilizes a bioluminescence-based assay to quantify intracellular ATP levels.[10][11][12][13][14]
-
Bacterial Culture and Drug Treatment:
-
Grow mycobacterial cultures to the desired cell density.
-
Expose the bacterial cultures to varying concentrations of TBAJ-5307 for a defined period.
-
-
Cell Lysis and ATP Extraction:
-
Lyse the bacterial cells using a suitable method to release intracellular ATP. For mycobacteria, this may require a combination of chemical and physical methods (e.g., lysozyme (B549824) and bead beating) to efficiently break the cell wall.[12]
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Quantification:
-
Use a commercial ATP bioluminescence assay kit (e.g., BacTiter-Glo).
-
In a luminometer-compatible plate, mix the supernatant containing the extracted ATP with the luciferase/luciferin reagent.
-
Measure the resulting luminescence, which is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Normalize the luminescence readings to the number of viable cells (CFU) to determine the ATP concentration per cell.
-
Calculate the IC50 value, which is the concentration of TBAJ-5307 that causes a 50% reduction in intracellular ATP levels.
-
Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic effects of TBAJ-5307 in combination with other antibiotics.[3][6][7][15][16]
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare a two-dimensional array of drug concentrations.
-
Serially dilute TBAJ-5307 along the rows and the second antibiotic along the columns.
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized mycobacterial suspension as described in the MIC protocol.
-
Incubate the plate under appropriate conditions.
-
-
Determination of MIC in Combination:
-
After incubation, determine the MIC of each drug alone and in combination for each well.
-
-
Calculation of Fractional Inhibitory Concentration Index (FICI):
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value to determine the nature of the drug interaction.
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Visualizations
Signaling Pathway of TBAJ-5307 Action
Caption: Mechanism of action of (rac)-TBAJ-5307 on mycobacterial F1FO-ATP synthase.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Checkerboard Synergy Assay
Caption: Logical flow for interpreting checkerboard synergy assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High efficacy of the F-ATP synthase inhibitor TBAJ-5307 against nontuberculous mycobacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. Determination of Intracellular ATP Concentration [bio-protocol.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Intracellular ATP concentration is a key regulator of bacterial cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
